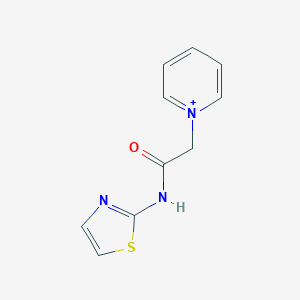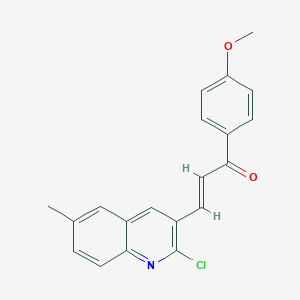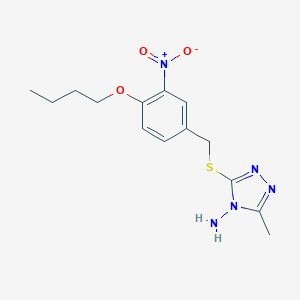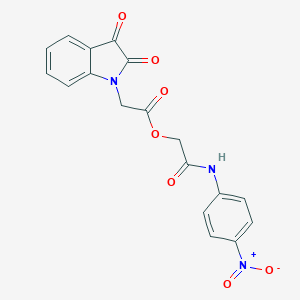
2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both nitroaniline and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 2-Oxoethyl Ester: The 4-nitroaniline is then reacted with ethyl oxalyl chloride to form the 2-oxoethyl ester.
Indole Derivative Formation: The indole derivative is synthesized separately, possibly through Fischer indole synthesis.
Coupling Reaction: Finally, the 2-oxoethyl ester of 4-nitroaniline is coupled with the indole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-(4-Aminoanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anticancer Activity: Potential anticancer properties due to its ability to interact with biological targets.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Materials Science: Used in the development of new materials with specific properties.
Dyes and Pigments: Potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro and indole groups could interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminoanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.
2-(4-Methoxyanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of both nitroaniline and indole moieties in 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE makes it unique. The nitro group can participate in various chemical reactions, while the indole moiety is known for its biological activity. This combination of functional groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C18H13N3O7 |
|---|---|
Molecular Weight |
383.3g/mol |
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C18H13N3O7/c22-15(19-11-5-7-12(8-6-11)21(26)27)10-28-16(23)9-20-14-4-2-1-3-13(14)17(24)18(20)25/h1-8H,9-10H2,(H,19,22) |
InChI Key |
KTYYNYKHFUIQGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-dimethyl-2,9-dioxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde oxime](/img/structure/B409891.png)
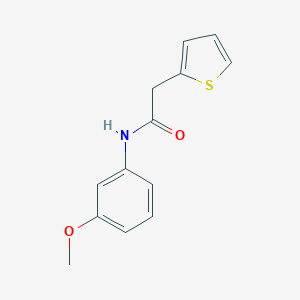
![2-{2-[(5-{3-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B409895.png)
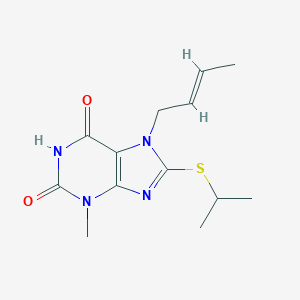
![1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B409897.png)
![1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B409898.png)
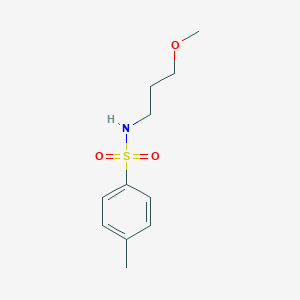
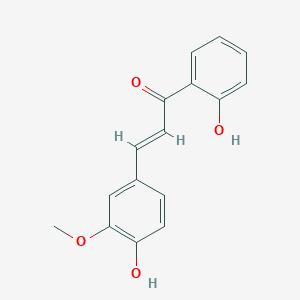
![4-[(1-adamantylcarbonyl)oxy]-N,N,N-trimethyl-1-butanaminium](/img/structure/B409903.png)
![(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B409904.png)
